(5-(Trimethylsilyl)thiophen-2-yl)boronic acid
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Overview
Description
(5-(Trimethylsilyl)thiophen-2-yl)boronic acid: is an organoboron compound that features a thiophene ring substituted with a trimethylsilyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trimethylsilyl)thiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 5-bromo-2-(trimethylsilyl)thiophene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dioxane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: (5-(Trimethylsilyl)thiophen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Protodeboronation: Under acidic conditions, the boronic acid group can be replaced by a hydrogen atom.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate or sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Protodeboronation: Acidic conditions, such as the use of hydrochloric acid, facilitate this reaction.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl or styrene derivatives.
Oxidation: The major products are alcohols or phenols.
Protodeboronation: The major product is the corresponding thiophene derivative without the boronic acid group.
Scientific Research Applications
Chemistry: (5-(Trimethylsilyl)thiophen-2-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of various heterocyclic compounds and as a building block in the development of new materials .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of organic semiconductors and optoelectronic devices is of particular interest .
Mechanism of Action
The primary mechanism of action for (5-(Trimethylsilyl)thiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst during the Suzuki-Miyaura coupling reaction. This complex facilitates the transfer of the organic group from boron to palladium, followed by reductive elimination to form the carbon-carbon bond .
Comparison with Similar Compounds
- 2-Thienylboronic acid
- 5-Bromo-2-thienylboronic acid
- 5-Formyl-2-thienylboronic acid
Comparison: (5-(Trimethylsilyl)thiophen-2-yl)boronic acid is unique due to the presence of the trimethylsilyl group, which can influence the electronic properties of the thiophene ring and affect the reactivity of the boronic acid group. This makes it particularly useful in specific synthetic applications where electronic modulation is desired .
Properties
IUPAC Name |
(5-trimethylsilylthiophen-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BO2SSi/c1-12(2,3)7-5-4-6(11-7)8(9)10/h4-5,9-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGYVHCUBBYEGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)[Si](C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BO2SSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570445 |
Source
|
Record name | [5-(Trimethylsilyl)thiophen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138983-68-3 |
Source
|
Record name | [5-(Trimethylsilyl)thiophen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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